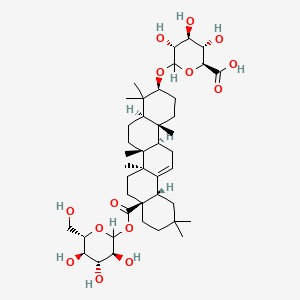![molecular formula C14H10BrNOS B1681495 2-((4-Brombenzyl)thio)benzo[d]oxazol](/img/structure/B1681495.png)
2-((4-Brombenzyl)thio)benzo[d]oxazol
Übersicht
Beschreibung
Es ist ein kleines Molekül mit einem Molekulargewicht von 320,2 und der chemischen Formel C14H10BrNOS . SB 4 ist bekannt für seine Fähigkeit, kanonische BMP-Signalwege zu aktivieren, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielen, darunter die Embryonalentwicklung, Zelldifferenzierung und Gewebshomeostase .
Wissenschaftliche Forschungsanwendungen
SB 4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung zur Untersuchung von BMP4-Signalwegen verwendet.
Biologie: Ermöglicht die Differenzierung von embryonalen Stammzellen und die Untersuchung der Entwicklungsbiologie.
Medizin: Potenzielle therapeutische Anwendungen in der regenerativen Medizin und Gewebetechnik.
Industrie: Verwendung bei der Entwicklung neuartiger Biomaterialien und Arzneimittelentwicklung.
Wirkmechanismus
SB 4 übt seine Wirkung durch selektive Aktivierung von BMP4-Signalwegen aus. Es bindet an BMP-Rezeptoren auf der Zelloberfläche und führt zur Phosphorylierung von SMAD-1/5/9-Proteinen. Diese phosphorylierten SMAD-Proteine translozieren dann in den Kern, wo sie die Expression von Zielgenen regulieren, die an der Zelldifferenzierung und Gewebshomeostase beteiligt sind .
Zukünftige Richtungen
Benzoxazole derivatives, including “2-(4-Bromobenzylsulfanyl)benzoxazole”, have a wide range of pharmacological activities and are therefore of great interest in medicinal, pharmaceutical, and industrial areas . Future research may focus on exploring new synthetic strategies and applications of these compounds .
Wirkmechanismus
Target of Action
The primary target of SB 4, also known as 2-((4-Bromobenzyl)thio)benzo[d]oxazole, is the Bone Morphogenetic Protein 4 (BMP4) . BMP4 is a member of the transforming growth factor-beta (TGF-β) superfamily, which plays critical roles in multiple physiological and pathological processes .
Biochemical Pathways
The activation of BMP4 signaling by SB 4 leads to the phosphorylation of SMAD-1/5/9 . This triggers the canonical BMP signaling pathway, which plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis .
Result of Action
The activation of BMP4 signaling by SB 4 can lead to various molecular and cellular effects. For instance, it can enhance embryonic stem cell differentiation . The exact effects can vary depending on the specific cellular context and the presence of other signaling molecules.
Biochemische Analyse
Biochemical Properties
2-((4-Bromobenzyl)thio)benzo[d]oxazole functions as a BMP4 agonist with an EC50 value of 74 nM . It activates canonical BMP signaling by stabilizing intracellular phosphorylated SMAD-1/5/9 proteins, which are critical mediators of BMP signaling . This compound does not affect other SMAD proteins such as p-SMAD-2, p-SMAD-3, or p-TAK1 . By bypassing noggin-induced inhibition of type I BMP receptors, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances BMP4 signaling and promotes embryonic stem cell differentiation .
Cellular Effects
2-((4-Bromobenzyl)thio)benzo[d]oxazole has profound effects on various cell types and cellular processes. It influences cell function by activating BMP signaling pathways, leading to increased phosphorylation of SMAD-1/5/9 proteins . This activation results in the upregulation of BMP4 target genes, such as inhibitors of DNA binding (Id1 and Id3), which are involved in cell differentiation and proliferation . Additionally, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances embryonic stem cell differentiation, highlighting its potential in regenerative medicine .
Molecular Mechanism
The molecular mechanism of 2-((4-Bromobenzyl)thio)benzo[d]oxazole involves its binding interactions with BMP receptors and subsequent activation of the BMP signaling pathway. By stabilizing phosphorylated SMAD-1/5/9 proteins, this compound ensures the continuous activation of BMP signaling . This activation leads to the transcription of BMP target genes, which play essential roles in cell differentiation and tissue development . The compound’s ability to bypass noggin-induced inhibition further enhances its efficacy in activating BMP signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency in activating BMP signaling . Long-term studies have shown that continuous exposure to 2-((4-Bromobenzyl)thio)benzo[d]oxazole leads to sustained activation of BMP signaling pathways, resulting in prolonged effects on cellular function and differentiation
Dosage Effects in Animal Models
The effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole vary with different dosages in animal models. At lower doses, the compound effectively activates BMP signaling without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-((4-Bromobenzyl)thio)benzo[d]oxazole is involved in metabolic pathways related to BMP signaling. It interacts with enzymes and cofactors that regulate the phosphorylation and dephosphorylation of SMAD proteins . The compound’s activation of BMP signaling influences metabolic flux and metabolite levels, contributing to its overall biochemical effects
Transport and Distribution
Within cells and tissues, 2-((4-Bromobenzyl)thio)benzo[d]oxazole is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects on BMP signaling . The compound’s distribution within tissues and its accumulation in target cells are critical factors in determining its efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-((4-Bromobenzyl)thio)benzo[d]oxazole plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to these subcellular regions ensures the efficient activation of BMP signaling and the subsequent transcription of BMP target genes . Understanding the mechanisms underlying the compound’s subcellular localization is essential for optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
SB 4 kann durch einen mehrstufigen chemischen Prozess synthetisiert werden. Die Synthese beinhaltet typischerweise die Reaktion von 4-Brombenzylchlorid mit 2-Mercaptobenzoxazol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von SB 4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie gewährleistet die Produktion von SB 4 mit einer Reinheit von ≥99% .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SB 4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: SB 4 kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Die Reduktion von SB 4 kann zur Bildung von Thiol-Derivaten führen.
Substitution: SB 4 kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Bromatom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) können eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Azid- oder Cyanid-substituierte Produkte.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dorsomorphin: Ein weiterer BMP-Signalinhibitor, aber weniger selektiv als SB 4.
LDN-193189: Ein potenterer und selektiverer BMP-Inhibitor, aber mit einer anderen chemischen Struktur.
Noggin: Ein natürliches Protein, das die BMP-Signalgebung hemmt, aber kein kleines Molekül ist.
Einzigartigkeit von SB 4
SB 4 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als BMP4-Agonist. Es umgeht die Noggin-induzierte Hemmung von BMP-Rezeptoren, wodurch es zu einem wertvollen Werkzeug für die Untersuchung von BMP-Signalwegen und deren Rolle in verschiedenen biologischen Prozessen wird .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVOIBFEFVKUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


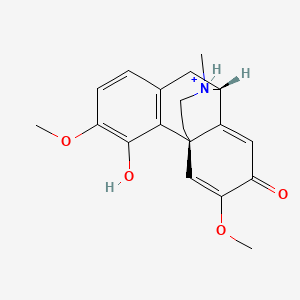




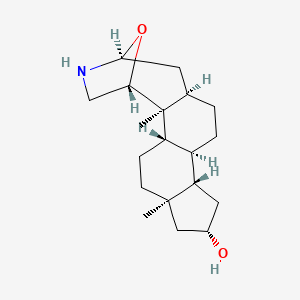


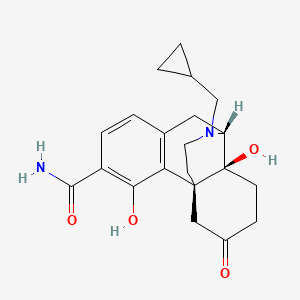
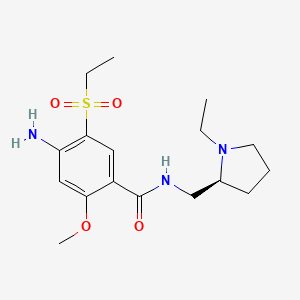
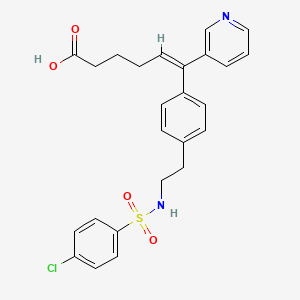

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)
